molecular formula C17H10Cl3FN2O2S B14587586 N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide CAS No. 61384-06-3

N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14587586
CAS No.: 61384-06-3
M. Wt: 431.7 g/mol
InChI Key: UZQNAZBEADJMNW-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide is a chemical compound with the molecular formula C14H9Cl3FNO2. It is known for its unique structure, which includes a thiazole ring, a fluorophenyl group, and a trichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-fluoroaniline with 2,4,6-trichlorophenol in the presence of a thiazole-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure the formation of the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring and the substituted phenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to its analogs.

Properties

CAS No.

61384-06-3

Molecular Formula

C17H10Cl3FN2O2S

Molecular Weight

431.7 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C17H10Cl3FN2O2S/c1-8(24)22-17-23-14(9-2-4-11(21)5-3-9)16(26-17)25-15-12(19)6-10(18)7-13(15)20/h2-7H,1H3,(H,22,23,24)

InChI Key

UZQNAZBEADJMNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)OC2=C(C=C(C=C2Cl)Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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